HDAC6/8 Dual Inhibition Potency with 75- to 130-Fold Selectivity Over Nearest Off-Target Isoforms
BRD73954 inhibits HDAC6 with IC₅₀ = 36 nM and HDAC8 with IC₅₀ = 120 nM, achieving sub-micromolar dual inhibition of two phylogenetically distinct HDAC isoforms. Crucially, it exhibits 75-fold lower potency against the next most sensitive isoform, HDAC2 (IC₅₀ = 9,000 nM), and 130-fold lower potency against HDAC1 (IC₅₀ = 12,000 nM). This selectivity window exceeds that of pan-HDAC inhibitors like SAHA (vorinostat), which inhibits HDAC1/2/3/6 at <20 nM with minimal isoform discrimination, and provides a fundamentally different selectivity profile compared to HDAC6-selective agents such as ACY-1215 (IC₅₀ HDAC6 = 5 nM; negligible HDAC8 activity) or HDAC8-selective PCI-34051 (IC₅₀ HDAC8 = 10 nM; HDAC6 IC₅₀ > 1,000 nM) [1].
| Evidence Dimension | HDAC isoform selectivity profile (IC₅₀ in nM unless noted) |
|---|---|
| Target Compound Data | HDAC6: 36 nM; HDAC8: 120 nM; HDAC2: 9,000 nM; HDAC1: 12,000 nM; HDAC3: 23,000 nM; HDAC4/5/7/9: >33,000 nM |
| Comparator Or Baseline | SAHA (pan-HDAC): HDAC1/2/3/6 <20 nM; ACY-1215: HDAC6 5 nM, weak/negligible HDAC8; PCI-34051: HDAC8 10 nM, HDAC6 >1,000 nM |
| Quantified Difference | 75- to 130-fold selectivity window between HDAC6/8 and nearest off-targets (HDAC2/HDAC1); SAHA shows <10-fold selectivity across Class I/IIb; ACY-1215 and PCI-34051 lack dual HDAC6/8 inhibition entirely |
| Conditions | Recombinant human HDAC enzyme inhibition assays using fluorogenic substrates |
Why This Matters
This unique dual-inhibition selectivity profile enables functional studies of the HDAC6/8 axis without confounding Class I HDAC-mediated transcriptional effects or single-isoform coverage gaps.
- [1] Olson DE, Wagner FF, Kaya T, et al. Discovery of the first histone deacetylase 6/8 dual inhibitors. J Med Chem. 2013;56(11):4816-4820. View Source
